

CT041 CAR T-Cell: A Technical Guide to Structure, Design, and Preclinical Validation

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *ATV041*
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This technical guide provides an in-depth overview of the CT041 chimeric antigen receptor (CAR) T-cell, an investigational therapy targeting Claudin18.2 (CLDN18.2) for the treatment of solid tumors, particularly gastrointestinal cancers. This document details the design and structure of the CAR construct, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

Core Concept: Targeting Claudin18.2

CT041 is an autologous CAR T-cell therapy engineered to target Claudin18.2.[1] CLDN18.2 is a tight junction protein with highly restricted expression in normal tissues, primarily confined to the differentiated epithelial cells of the gastric mucosa.[2] However, upon malignant transformation in cancers such as gastric, gastroesophageal junction (GEJ), and pancreatic cancer, the cell polarity is disrupted, exposing CLDN18.2 epitopes on the tumor cell surface.[3] This tumor-specific expression profile makes CLDN18.2 an attractive target for CAR T-cell therapy, minimizing the risk of on-target, off-tumor toxicity.[2]

CT041 CAR T-Cell: Structure and Design

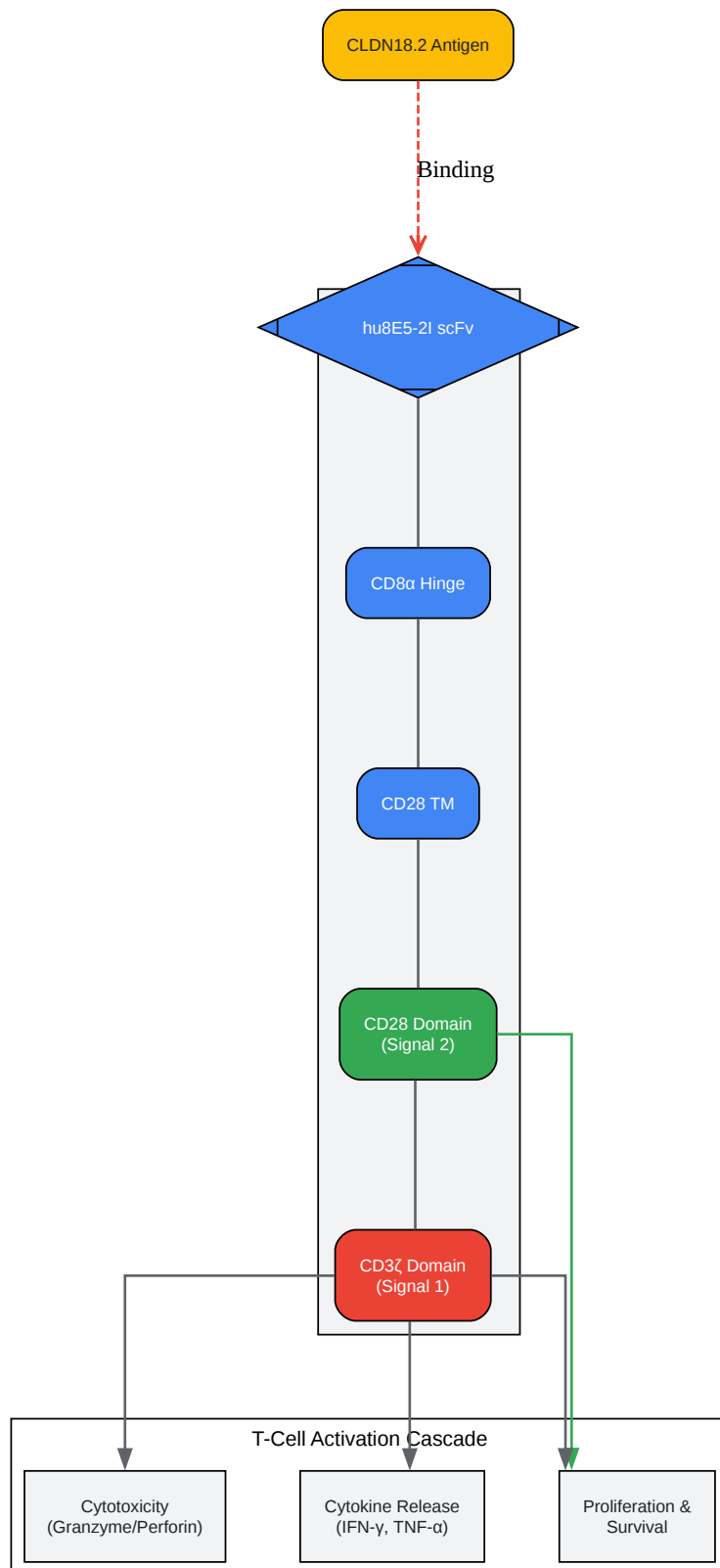
The CT041 CAR is a second-generation construct meticulously designed for potent and specific anti-tumor activity. Its structure is based on the preclinical construct designated as hu8E5-2I-28Z.[4]

Key Components:

- **Antigen-Binding Domain:** A humanized anti-CLDN18.2 single-chain variable fragment (scFv) derived from the murine antibody clone 8E5, and further optimized to the "hu8E5-2I" variant for enhanced stability and affinity.[4][5]
- **Hinge Region:** A CD8 α hinge region provides flexibility, allowing the scFv to optimally engage the CLDN18.2 antigen on the target cell surface.[1][6]
- **Transmembrane Domain:** A CD28 transmembrane domain anchors the CAR construct within the T-cell membrane.[6][7]
- **Co-stimulatory Domain:** The intracellular signaling domain of CD28 is included to provide the crucial "Signal 2" for robust T-cell activation, proliferation, and survival upon antigen recognition.[7][8]
- **Primary Signaling Domain:** The CD3 ζ signaling domain delivers "Signal 1," initiating the cytotoxic T-lymphocyte response.[1][7]

Signaling Pathway Visualization

The following diagram illustrates the antigen recognition and subsequent signaling cascade initiated by the CT041 CAR.



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Caption: CT041 CAR T-cell antigen recognition and activation signaling pathway.

Data Presentation

Preclinical Efficacy of hu8E5-2I-28Z CAR T-Cell

The following tables summarize key quantitative data from the foundational preclinical studies that established the efficacy of the CT041 CAR construct.

Table 1: In Vitro Cytotoxicity and Cytokine Release.[4]

Target Cell Line	Antigen Status	Effector:Target Ratio	% Specific Lysis (48h)	IFN- γ Release (pg/mL)	TNF- α Release (pg/mL)
BGC-823-CLDN18.2	CLDN18.2 Positive	10:1	~75%	>2000	>2000
AGS-CLDN18.2	CLDN18.2 Positive	10:1	~60%	>2000	>2000
BGC-823	CLDN18.2 Negative	10:1	<10%	Not Detected	Not Detected
AGS	CLDN18.2 Negative	10:1	<10%	Not Detected	Not Detected

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models.[2][4]

Xenograft Model	Treatment Group	Mean Tumor Volume (mm ³) at Day 29	Statistical Significance (vs. UT)
BGC-823-CLDN18.2	hu8E5-2I-28Z CAR T	75.5 (SD 118.7)	P < .001
BGC-823-CLDN18.2	hu8E5-28Z CAR T	118.0 (SD 108.6)	P < .001
BGC-823-CLDN18.2	Untransduced T Cells (UT)	731.8 (SD 206.3)	-
Gastric Cancer PDX	hu8E5-2I-28Z CAR T	Partial or Complete Elimination	P < .001

Clinical Efficacy of CT041 (Satricabtagene Autoleucel)

The following table summarizes key clinical outcomes from the Phase 1/2 trials of CT041 in patients with advanced gastrointestinal cancers.

Table 3: Summary of CT041 Clinical Trial Results (NCT03874897).^{[9][10][11][12]}

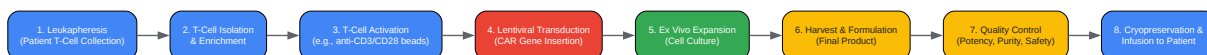
Population	N	ORR (%)	DCR (%)	Median PFS (months)	Median OS (months)
All GI Cancers	98	37.8 - 38.8	75.5 - 91.8	4.4	8.4 - 8.8
Gastric Cancer (GC)	55	57.4	83.0	5.8	9.7
GC/GEJ (Interim)	28	57.1	75.0	-	81.2% (6-month rate)

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival. Data ranges reflect updates across different trial readouts.

Experimental Protocols

CT041 Manufacturing Workflow

The manufacturing process for autologous CT041 CAR T-cells involves several critical steps from patient cell collection to final product infusion.



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- To cite this document: BenchChem. [CT041 CAR T-Cell: A Technical Guide to Structure, Design, and Preclinical Validation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12395635/docs#ct041-car-t-cell-a-technical-guide-to-structure-design-and-preclinical-validation>]

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